molecular formula C23H24FN5 B8069012 Antihistamine-1

Antihistamine-1

货号: B8069012
分子量: 389.5 g/mol
InChI 键: YGQQBKYVKLZEMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

抗组胺药-1 类化合物是一类药物,可以对抗组胺的作用,组胺是一种参与过敏反应的化学物质。 这些化合物主要用于治疗过敏症状,如瘙痒、流鼻涕和打喷嚏,方法是阻断体内的组胺受体 它们还用于治疗失眠、晕动症和眩晕等疾病 .

化学反应分析

反应类型: 抗组胺药-1 化合物会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括各种取代的咪唑、哌啶和其他具有增强抗组胺活性的杂环化合物 .

相似化合物的比较

抗组胺药-1 化合物可以根据其化学结构、药理特性和治疗用途与其他抗组胺药进行比较:

通过了解抗组胺药-1 化合物的合成、反应、应用和机制,研究人员和医疗保健专业人员可以更好地利用这些药物来改善患者预后并推动科学知识的进步。

生物活性

Antihistamines, particularly those targeting the histamine H1 receptor (H1R), play a crucial role in managing allergic reactions and inflammatory responses. Antihistamine-1 , a representative compound in this class, has been extensively studied for its biological activity, mechanisms of action, and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.

This compound acts as an antagonist at the H1 receptor, which is pivotal in mediating the effects of histamine, a key player in allergic responses. When histamine binds to H1R, it increases vascular permeability and causes symptoms such as swelling and redness. This compound blocks this interaction, thereby alleviating allergy symptoms such as itching, sneezing, and nasal congestion .

Receptor Interaction

Recent studies utilizing cryo-electron microscopy have revealed that antihistamines like this compound interact with H1R by inserting a phenyl group into a deep hydrophobic cavity within the receptor. This binding not only inhibits the receptor's activation but also stabilizes it in an inactive conformation, effectively preventing downstream signaling associated with allergic responses .

Pharmacological Profile

The pharmacokinetics of this compound show significant differences between first-generation and second-generation antihistamines. First-generation antihistamines can cross the blood-brain barrier, often leading to sedation as a side effect. In contrast, second-generation antihistamines like this compound are designed to minimize central nervous system penetration, resulting in fewer sedative effects while maintaining longer action durations (12 to 24 hours) compared to first-generation counterparts (4 to 6 hours) .

Case Studies and Clinical Trials

A multicenter clinical trial assessed the efficacy of switching to bilastine (another H1-antihistamine) in patients with chronic spontaneous urticaria (CSU) who were resistant to standard doses of antihistamines. The results indicated that bilastine demonstrated non-inferiority compared to doubling the standard dose of other H1-antihistamines, suggesting that switching treatments can be an effective strategy for managing refractory cases .

In another study focusing on combination therapies involving H1-antihistamines for urticaria treatment, findings indicated that combination therapies often yielded superior efficacy compared to monotherapy. This highlights the potential for enhancing therapeutic outcomes through strategic combinations involving this compound .

Safety Profile

The safety profile of this compound is generally favorable. Adverse drug reactions (ADRs) associated with its use include mild symptoms such as drowsiness and dry mouth. However, studies have shown that combination therapies can lead to reduced ADR rates compared to monotherapy . Monitoring for ADRs remains critical during treatment.

Data Summary

Study TypeFindings
Clinical TrialBilastine showed non-inferiority to double-dose H1-antihistamines in CSU patients .
Combination Therapy ReviewCombination therapies improved efficacy and reduced ADR rates compared to monotherapy .
Mechanistic StudyAntihistamines stabilize H1R in an inactive state preventing allergic signaling .

属性

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5/c1-17-14-25-29(15-17)20-10-12-27(13-11-20)23-26-21-4-2-3-5-22(21)28(23)16-18-6-8-19(24)9-7-18/h2-9,14-15,20H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQQBKYVKLZEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antihistamine-1
Reactant of Route 2
Reactant of Route 2
Antihistamine-1
Reactant of Route 3
Reactant of Route 3
Antihistamine-1
Reactant of Route 4
Reactant of Route 4
Antihistamine-1
Reactant of Route 5
Reactant of Route 5
Antihistamine-1
Reactant of Route 6
Reactant of Route 6
Antihistamine-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。